

# (3-Bromophenyl)methyl 2-nitrobenzoate: Technical Monograph

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (3-Bromophenyl)methyl 2-nitrobenzoate

Cat. No.: B5631247

[Get Quote](#)

## Executive Summary

**(3-Bromophenyl)methyl 2-nitrobenzoate** (also known as 3-bromobenzyl 2-nitrobenzoate) is a dual-functionalized ester scaffold characterized by two orthogonal reactive handles: a 3-bromophenyl moiety capable of transition-metal-catalyzed cross-coupling, and a 2-nitrobenzoate core serving as a precursor to anthranilic acid derivatives and nitrogenous heterocycles.

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Its structural modularity allows researchers to elaborate the "western" (nitro/amine) and "eastern" (bromo-aryl) sectors independently, making it an ideal intermediate for synthesizing privileged pharmacophores such as quinazolinones, benzodiazepines, and biaryl ethers.

## Chemical Identity & Physicochemical Profile

Property	Data
IUPAC Name	(3-Bromophenyl)methyl 2-nitrobenzoate
Common Name	3-Bromobenzyl 2-nitrobenzoate
CAS Number	Not widely listed; Catalog ID dependent
Molecular Formula	C <sub>14</sub> H <sub>10</sub> BrNO <sub>4</sub>
Molecular Weight	336.14 g/mol
SMILES	<chem>O=c1ccccc1C(=O)OCc2cccc(Br)c2</chem>
Predicted LogP	~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors	0 / 4
Rotatable Bonds	4
Physical State	Pale yellow crystalline solid or viscous oil (purity dependent)

## Synthesis & Manufacturing Protocol

The most robust synthesis utilizes a nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 3-bromobenzyl alcohol. This pathway avoids the harsh conditions of Fischer esterification, preserving the nitro group integrity.

### Standard Operating Procedure (SOP)

Reagents:

- Substrate A: 2-Nitrobenzoyl chloride (1.1 equiv)
- Substrate B: 3-Bromobenzyl alcohol (1.0 equiv)
- Base: Triethylamine (TEA) or Pyridine (1.5 equiv)
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
- Solvent: Anhydrous Dichloromethane (DCM)

## Protocol:

- Preparation: Dissolve 3-bromobenzyl alcohol (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere. Cool to 0°C.
- Activation: Add DMAP (1 mmol) to the solution.
- Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. The exotherm must be controlled to keep .
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.
- Workup: Quench with saturated (aq). Extract with DCM ( mL). Wash combined organics with 1M HCl (to remove excess pyridine/TEA), then brine.
- Purification: Dry over , concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography ( , 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%

## Reactivity Profile & Functional Logic

The utility of this scaffold lies in its orthogonal reactivity. The molecule possesses three distinct zones for chemical modification, allowing for sequential elaboration without protecting group manipulation.

### Zone A: The Aryl Bromide (Cross-Coupling Handle)

The meta-bromo position is electronically deactivated but sterically accessible. It is an excellent candidate for Pd-catalyzed C-C and C-N bond formation.

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.
- Buchwald-Hartwig Amination: Couples with primary/secondary amines to introduce solubility-enhancing groups.

## Zone B: The Nitro Group (Reducible Core)

The ortho-nitro group is a "masked" aniline.

- Reduction:

,

, or

converts the nitro group to an amine (

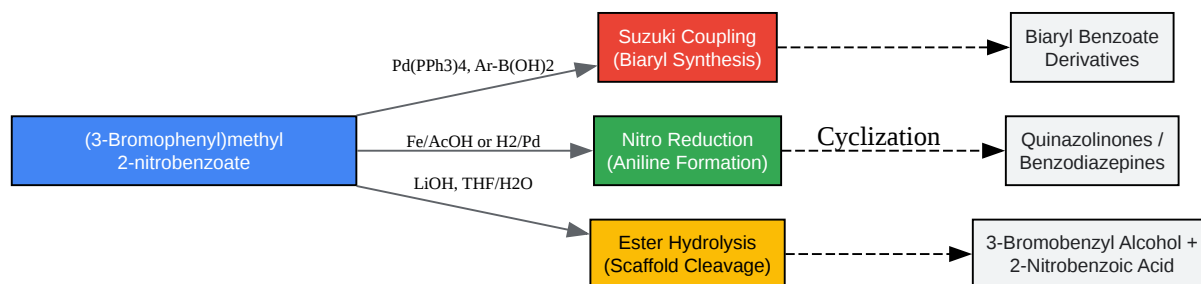
).

- Cyclization: The resulting amine is positioned perfectly to attack the ester carbonyl (intramolecular aminolysis) or a downstream electrophile, facilitating the formation of quinazolin-4(3H)-ones.

## Zone C: The Benzylic Ester (Linker Stability)

- Hydrolysis: Susceptible to base-mediated hydrolysis ( ), releasing 3-bromobenzyl alcohol and 2-nitrobenzoic acid.
- Benzylic Oxidation: The benzylic methylene can be oxidized to a ketone or ester cleavage under oxidative radical conditions, though this is less common.

## Visualizing the Reactivity Logic



[Click to download full resolution via product page](#)

Figure 1: Divergent synthesis map showing the three primary reactivity channels.

## Applications in Drug Development

### A. Scaffold for Privileged Structures

This compound is a precursor to Quinazolinones, a class of alkaloids with broad biological activity (e.g., Methaqualone analogues, EGFR inhibitors).

- Mechanism: Reduction of the nitro group yields an amine. Subsequent reaction with an orthoformate or aldehyde followed by oxidative cyclization incorporates the benzylic amine nitrogen into the ring system.

### B. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the 3-bromobenzyl group can serve as a rigid linker attachment point. The bromo-group allows for the "click" attachment of an E3 ligase ligand, while the benzoate ester can be hydrolyzed to attach the Warhead ligand.

### C. Fragment-Based Screening

Due to its moderate molecular weight (336 Da) and high lipophilicity, it serves as a "fragment growth" vector. The bromine atom provides a distinct X-ray crystallographic signature (anomalous scattering), aiding in structural biology studies when bound to protein targets.

## Safety & Handling (MSDS Summary)

Hazard Class	Description	Precaution
Acute Toxicity	Potentially harmful if swallowed or inhaled.	Use full PPE (Gloves, Goggles, Lab Coat).
Skin/Eye Irritant	Benzoate esters can cause contact dermatitis.	Wash immediately with soap and water upon contact.
Reactivity	Nitro compounds can be shock-sensitive if heated under confinement (low risk for this specific ester).	Avoid high heat (>150°C) without solvent.
Storage	Moisture sensitive (ester hydrolysis). Light sensitive (slow degradation).	Store at 2–8°C, under Argon, in amber vials.

## References

- Preparation of Esters from Carboxylic Acids: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. *Angewandte Chemie International Edition*, 17(7), 522–524. [Link](#)
- Nitro Group Reduction Strategies: Plietker, K. (2003). Selectivity in the Chemistry of Nitro Compounds. *Organic Syntheses*, 80, 18. [Link](#)
- Suzuki-Miyaura Coupling of Aryl Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Quinazolinone Synthesis from 2-Nitrobenzoates: Khan, I., et al. (2015). Recent Advances in the Synthesis of Quinazolinones. *RSC Advances*, 5, 5863-5902. [Link](#)
- To cite this document: BenchChem. [(3-Bromophenyl)methyl 2-nitrobenzoate: Technical Monograph]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5631247/docs#3-bromophenyl-methyl-2-nitrobenzoate-technical-monograph\]](https://www.benchchem.com/product/b5631247/docs#3-bromophenyl-methyl-2-nitrobenzoate-technical-monograph)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)